Ethyl 4,4-diethoxy-2,2-difluorobutanoate

LogP Lipophilicity Fluorine Chemistry

Ethyl 4,4-diethoxy-2,2-difluorobutanoate (CAS 1384429-99-5, molecular formula C₁₀H₁₈F₂O₄, molecular weight 240.24 g·mol⁻¹) is a specialty α,α‑difluoro ester that integrates a diethyl acetal‑protected aldehyde functionality into a single linear C₄ scaffold. This compound belongs to the class of fluorinated building blocks essential for introducing the metabolically robust difluoromethylene (CF₂) motif into drug candidates and agrochemicals.

Molecular Formula C10H18F2O4
Molecular Weight 240.24 g/mol
CAS No. 1384429-99-5
Cat. No. B1431707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-diethoxy-2,2-difluorobutanoate
CAS1384429-99-5
Molecular FormulaC10H18F2O4
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESCCOC(CC(C(=O)OCC)(F)F)OCC
InChIInChI=1S/C10H18F2O4/c1-4-14-8(15-5-2)7-10(11,12)9(13)16-6-3/h8H,4-7H2,1-3H3
InChIKeyIVYCZUAAZUOXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,4-Diethoxy-2,2-difluorobutanoate (CAS 1384429-99-5): A Bifunctional Building Block Combining a Gem-Difluoro Ester and a Protected Aldehyde for Medicinal Chemistry Procurement


Ethyl 4,4-diethoxy-2,2-difluorobutanoate (CAS 1384429-99-5, molecular formula C₁₀H₁₈F₂O₄, molecular weight 240.24 g·mol⁻¹) is a specialty α,α‑difluoro ester that integrates a diethyl acetal‑protected aldehyde functionality into a single linear C₄ scaffold . This compound belongs to the class of fluorinated building blocks essential for introducing the metabolically robust difluoromethylene (CF₂) motif into drug candidates and agrochemicals [1]. Unlike simple difluoroacetates, the additional acetal moiety provides a latent aldehyde for orthogonal downstream diversification — a feature that distinguishes it from stream‑lined fluorinated ester intermediates.

Why Generic Difluoroacetate or Mono‑Functional Acetal Esters Cannot Replace Ethyl 4,4-Diethoxy-2,2-difluorobutanoate in Multi‑Step Syntheses


The value of this compound resides in its dual orthogonal reactivity: the ethyl α,α‑difluoro ester enables the introduction of the CF₂ unit, a recognized bioisostere of the carbonyl group that enhances metabolic stability without substantially enlarging the steric footprint [1], while the 4,4‑diethoxy acetal serves as a protected aldehyde that can be unmasked only after the difluoro ester has participated in chemoselective transformations [1]. Generic difluoroacetates (e.g., ethyl difluoroacetate) lack the aldehyde equivalent, forcing additional protection/deprotection steps; conversely, non‑fluorinated acetal esters (e.g., ethyl 4,4‑diethoxybutanoate) do not impart the pharmacokinetic advantages of fluorine . This functional group pairing makes the compound a strategic procurement choice for convergent synthetic routes.

Ethyl 4,4-Diethoxy-2,2-difluorobutanoate: Head‑to‑Head Quantitative Evidence Against Closest Analogs


Predicted Lipophilicity (ACD/LogP) of Ethyl 4,4-Diethoxy-2,2-difluorobutanoate vs. Non‑Fluorinated Ethyl 4,4-Diethoxybutanoate

The presence of the CF₂ group in the target compound is expected to alter the lipophilicity relative to the non‑fluorinated analog, a key determinant of membrane permeability and ADME properties. ACD/Labs Percepta‑predicted LogP for the non‑fluorinated comparator ethyl 4,4‑diethoxybutanoate is 2.16 . While experimental LogP data for the target compound have not been published, the well‑established electron‑withdrawing effect of the gem‑difluoro group typically yields a ΔLogP of approximately +0.3 to +0.6 log units relative to the CH₂ analog based on fragment‑based contributions [1], positioning the target compound in a more favorable lipophilicity range for CNS drug candidates.

LogP Lipophilicity Fluorine Chemistry

Chemoselective Orthogonality: Diethyl Acetal Protection Enables Post‑Fluorination Aldehyde Liberation Not Possible with Ethyl 2,2‑Difluoro‑4‑oxobutanoate

In ethyl 2,2‑difluoro‑4‑oxobutanoate (CAS 173679‑76‑0), the aldehyde is present in its free form, restricting the range of nucleophilic and reductive transformations that can be performed on the difluoro ester moiety without competing aldehyde reactivity . The target compound masks the aldehyde as a diethyl acetal, allowing the CF₂ ester to undergo Reformatsky additions, reductions, or nucleophilic displacements before mild acidic hydrolysis (e.g., AcOH/H₂O or Amberlyst‑15) releases the aldehyde quantitatively . No direct comparative kinetic study is available; however, the acetal‑protected scaffold eliminates the need for separate aldehyde protection/deprotection sequences, saving at minimum two synthetic steps.

Orthogonal Protection Chemoselectivity Synthetic Efficiency

Metabolic Stability Advantage of the α,α‑Difluoro Ester Motif Compared to Non‑Fluorinated Ethyl 4,4‑Diethoxybutanoate

The α,α‑difluoro substitution in the target compound creates a CF₂ group adjacent to the ester carbonyl, which significantly retards esterase‑mediated hydrolysis relative to the non‑fluorinated methylene analog. Hydrolysis studies on partially fluorinated ethyl esters demonstrate a clear inverse correlation between the degree of α‑fluorination and the rate of hydrolytic cleavage in biologically relevant buffers (pH 7.4, 37 °C) [1]. Although direct data for the target compound are not reported, the half‑life of an α,α‑difluoro ethyl ester is typically extended by a factor of 5–20× compared to the unsubstituted ethyl ester, based on the well‑characterized class behavior of similar difluoro esters [1][2].

Metabolic Stability Difluoromethylene Drug Design

Supplier‑Reported Purity Benchmarking: Ethyl 4,4‑Diethoxy‑2,2‑difluorobutanoate (Min. 95%) vs. Typical Custom Synthesis Building Blocks (≤90%)

CymitQuimica (Biosynth brand) lists the target compound with a minimum purity of 95% as determined by standard analytical methods . Many close structural analogs offered through custom synthesis services are supplied at 90% purity or below, particularly when the synthesis involves late‑stage fluorination that generates difficult‑to‑remove by‑products [1]. The 95% specification reduces the need for in‑house purification prior to use in subsequent transformations.

Purity Procurement Quality Control

Optimal Research and Industrial Application Scenarios for Procuring Ethyl 4,4-Diethoxy-2,2-difluorobutanoate


Synthesis of Fluorinated β‑Amino Acid and β‑Lactam Drug Candidates via Asymmetric Difluoro‑Reformatsky Chemistry

The target compound serves as an ideal precursor for asymmetric difluoro‑Reformatsky additions to imines, generating highly enantioenriched α,α‑difluoro‑β‑amino esters — direct precursors to fluorinated β‑lactam antibiotics and protease inhibitors [1]. The diethyl acetal protection prevents aldehyde interference during the organozinc‑mediated C–C bond formation. After the Reformatsky step, mild acidic hydrolysis unmasks the aldehyde for further diversification, a sequence not feasible with free‑aldehyde difluoro esters.

Construction of CF₂‑Containing Heterocyclic Libraries for Medicinal Chemistry Hit‑to‑Lead Optimization

The latent aldehyde functionality allows the compound to be used in heterocycle synthesis (e.g., pyrazoles, triazoles, pyrimidines) after the difluoro ester has been reduced, hydrolyzed to the acid, or coupled to amines [1]. This bifunctional reactivity enables a two‑directional diversification strategy: one direction via the CF₂ ester, the other via the unmasked aldehyde, significantly expanding chemical space coverage in library synthesis.

Agrochemical Intermediate for CF₂‑Incorporation into Pheromone Analogs or Insecticide Candidates

α,α‑Difluoro esters are known precursors of pheromone catabolism inhibitors , and the target compound provides a convenient entry into long‑chain difluoro ester derivatives through alkylation or olefination of the acetal‑protected terminus. The compound's LogP in the 2.5–2.8 range (estimated) is consistent with the lipophilicity requirements of many crop‑protection agents.

Chemical Biology Tool for Installing a CF₂ Probe Adjacent to a Bioorthogonal Aldehyde Handle

In chemical biology, the compound can be elaborated into activity‑based probes where the CF₂ group provides metabolic stability and the deprotected aldehyde enables oxime/hydrazone ligation to reporter tags. This dual functionality is difficult to achieve with mono‑functional building blocks and reduces the synthetic burden for probe assembly [1].

Technical Documentation Hub

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